molecular formula C4H9ClFNO2 B2549380 2-Amino-4-fluorobutanoic acid hydrochloride CAS No. 16699-76-6

2-Amino-4-fluorobutanoic acid hydrochloride

Cat. No.: B2549380
CAS No.: 16699-76-6
M. Wt: 157.57
InChI Key: RSJCRKFSTDXRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-fluorobutanoic acid hydrochloride is a synthetic amino acid derivative with the molecular formula C₄H₉ClFNO₂ and a molecular weight of 157.57 g/mol . This compound is characterized by the presence of an amino group at the second position and a fluorine atom at the fourth position on the butanoic acid backbone, along with a hydrochloride salt form. It is primarily used in research and development as a versatile small molecule scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluorobutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobutyric acid.

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluorobutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

Scientific Research Applications

2-Amino-4-fluorobutanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-fluorobutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties. The hydrochloride salt form improves its solubility in aqueous solutions, facilitating its use in biological assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-fluorobutanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-4-fluorobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJCRKFSTDXRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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